2-Chloroethyl 4-fluorobenzenesulfonate
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Overview
Description
2-Chloroethyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C8H8ClFO3S It is a derivative of benzenesulfonate, where the benzene ring is substituted with a chloroethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzenesulfonates, where the chloroethyl group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
2-Chloroethyl 4-fluorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 4-fluorobenzenesulfonate involves the alkylation of nucleophilic functional groups on biomolecules. The chloroethyl group forms a highly reactive intermediate that can alkylate DNA, proteins, and other macromolecules. This alkylation disrupts the normal function of these biomolecules, leading to cytotoxic effects. The compound primarily targets the N7 position of guanine in DNA, leading to cross-linking and inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar in structure but lacks the chloroethyl group.
2-Chloroethyl Sulfonate: Similar in structure but lacks the fluorine atom on the benzene ring.
Chlorambucil: An alkylating agent used in chemotherapy, similar in its ability to alkylate DNA.
Uniqueness
2-Chloroethyl 4-fluorobenzenesulfonate is unique due to the presence of both the chloroethyl and fluorine substituents. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
312-65-2 |
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Molecular Formula |
C8H8ClFO3S |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
2-chloroethyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C8H8ClFO3S/c9-5-6-13-14(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
InChI Key |
OAXFFPTVLXBWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCl |
Origin of Product |
United States |
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